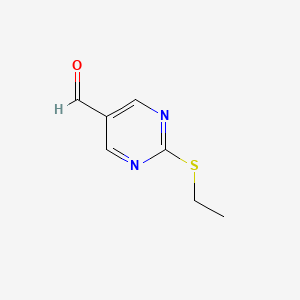

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

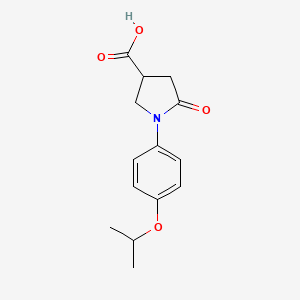

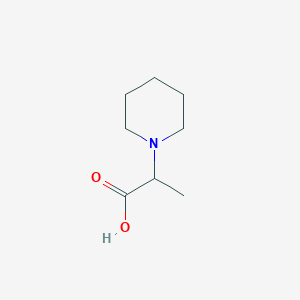

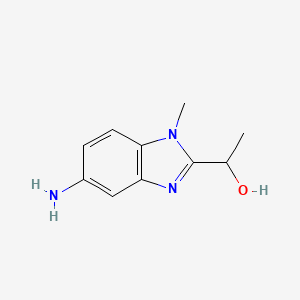

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The ethylsulfanyl group attached to the pyrimidine ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related sulfanylidene tetrahydropyrimidine derivatives has been achieved through acid-catalyzed cyclocondensation reactions involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . This method could potentially be adapted for the synthesis of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfanylidene tetrahydropyrimidine derivatives has been studied, revealing that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . These conformations are stabilized by a combination of N-H...O and N-H...S hydrogen bonds, which link the molecules into ribbons containing alternating ring motifs. This information provides insight into the potential molecular structure of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde, which may also exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

Kinetic studies on the oxidation of a related compound, Ethyl-2-(methylthio) pyrimidine 5-carboxylate, by potassium dichromate in aqueous perchloric acid medium have been conducted . The reaction shows first-order dependence on both the pyrimidine derivative and potassium dichromate, with the oxidation products identified as 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde. These findings suggest that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may undergo similar oxidation reactions, leading to the formation of corresponding sulfanyl-pyrimidine carboxylic acid and aldehyde products.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde are not directly reported, the properties of related compounds can provide some insights. For instance, the crystal structures of polysubstituted pyridines have been found to be stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions . These interactions could influence the solubility, melting point, and stability of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde. Additionally, the facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of related aldehydes with β-substituted β-aminoacrylic esters suggests that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may also participate in similar cyclocondensation reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde is involved in the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, confirmed by XRD analysis (Bakulina et al., 2014).

Development of Functionalized Compounds

- Trisubstituted 2-arylaminopyrimidine-5-carbaldehydes are synthesized through a regioselective approach. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, which can be further derivatized using Suzuki cross-coupling reactions (Beingessner et al., 2008).

Application in Corrosion Inhibition

- The compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, structurally related to 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde, shows inhibition effects on carbon steel corrosion in hydrochloric acid solution, as revealed by various experimental techniques and supported by quantum chemical calculations (Ech-chihbi et al., 2017).

Catalysis and Chirality

- The compound is a substrate in asymmetric autocatalysis, a process that amplifies chirality. This is significant in the field of chiral synthesis and enantioselective reactions (Sato et al., 2002).

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSPUASKPCHMEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390280 |

Source

|

| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

CAS RN |

876890-28-7 |

Source

|

| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.